molecular formula C12H11NO B3060679 6-Methyl-4-phenylpyridin-2(1h)-one CAS No. 63404-83-1

6-Methyl-4-phenylpyridin-2(1h)-one

Número de catálogo: B3060679
Número CAS: 63404-83-1
Peso molecular: 185.22 g/mol
Clave InChI: WHNNNJUVFOSIHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-4-phenylpyridin-2(1H)-one is an organic compound that belongs to the pyridine family This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position

Aplicaciones Científicas De Investigación

6-Methyl-4-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the Hantzsch-like reaction, which is a multi-component reaction involving aromatic amines, aromatic aldehydes, and ethyl propiolate . The reaction conditions, such as temperature and solvent, can significantly affect the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Mecanismo De Acción

The mechanism of action of 6-Methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    4-Phenylpyridine: Lacks the methyl group at the 6-position.

    2-Methyl-4-phenylpyridine: Similar structure but with different substitution patterns.

Uniqueness

6-Methyl-4-phenylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Propiedades

IUPAC Name

6-methyl-4-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-7-11(8-12(14)13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNNNJUVFOSIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297107
Record name 6-Methyl-4-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63404-83-1
Record name MLS002706551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-4-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-phenylpyridin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-phenylpyridin-2(1h)-one
Reactant of Route 3
Reactant of Route 3
6-Methyl-4-phenylpyridin-2(1h)-one
Reactant of Route 4
Reactant of Route 4
6-Methyl-4-phenylpyridin-2(1h)-one
Reactant of Route 5
Reactant of Route 5
6-Methyl-4-phenylpyridin-2(1h)-one
Reactant of Route 6
Reactant of Route 6
6-Methyl-4-phenylpyridin-2(1h)-one
Customer
Q & A

Q1: What makes 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives interesting for cytoprotection?

A: Research suggests that these derivatives exhibit promising cytoprotective activity, potentially due to their ability to improve cell survival under stress conditions like blood hyperviscosity []. Molecular docking studies indicate that these compounds possess a higher affinity for specific proteins compared to the known gastro-cytoprotector omeprazole, suggesting a potential mechanism for their protective effects [].

Q2: How does the structure of these derivatives relate to their potential as orally active drugs?

A: The derivatives studied adhere to Lipinski's rule of five (RO5), a set of guidelines used to assess the druglikeness of a molecule []. This compliance suggests they possess favorable properties for oral administration, such as good absorption and moderate lipophilicity, making them potentially suitable for development into oral drug candidates [].

Q3: Beyond the 3-(arylmethylamino) substituent, what other structural modifications of 6-methyl-4-phenylpyridin-2(1H)-one have been explored?

A: Researchers have investigated the reaction of 4-phenylbut-3-en-2-one (a precursor to the this compound core) with cyanoacetamide in a 2:1 ratio []. This reaction yielded not only the expected 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one but also two more complex derivatives: 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one. This highlights the potential for diverse structural modifications and the complexity of these reactions [].

Q4: Are there any insights into the three-dimensional structure of these compounds?

A: Yes, X-ray crystallography studies have provided detailed structural information on some derivatives. Specifically, the crystal structures of 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and its cyclized analog, 6-acetyl-4-cyano-1-methyl-5,8-diphenyl-2-azabicyclo[2.2.2]octan-3-one, have been determined []. This structural information can be valuable for understanding structure-activity relationships and guiding further modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.